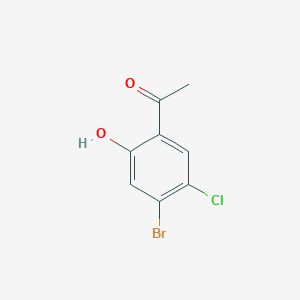

1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone

Vue d'ensemble

Description

1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 . It is also known by its IUPAC name, 1-(4-bromo-5-chloro-2-hydroxyphenyl)ethanone .

Molecular Structure Analysis

The InChI code for 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone is 1S/C8H6BrClO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone have not been found, it’s worth noting that aromatic compounds like this one often undergo electrophilic substitution reactions . In these reactions, an electrophile attacks the aromatic ring, forming a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked .Physical And Chemical Properties Analysis

1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone is a compound with a molecular weight of 249.49 . It is typically stored in a sealed, dry environment at room temperature . The compound is a liquid under normal conditions .Applications De Recherche Scientifique

Synthesis of Chalcones and Dienones

1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone can be used in the synthesis of corresponding chalcones and structurally related dienones by reacting with appropriate aldehydes . Chalcones and dienones are important compounds in organic chemistry and medicinal chemistry due to their wide range of biological activities.

Preparation of Bioactive 4-Chromanones

This compound can also be used in the preparation of bioactive 8-bromo-6-chloro-2-substituted 4-chromanone . Chromanones are a class of organic compounds that have shown various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Synthesis of Bromoacetyl Compounds

1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone can be obtained by the reaction of bromoacetyl bromide on 3-chloroanisole with aluminium chloride in carbon tetrachloride . Bromoacetyl compounds are useful intermediates in organic synthesis.

Synthesis of Halogenated Acetophenones

This compound is an example of a halogenated acetophenone, which can be synthesized by various methods, including bromination of 2-hydroxy-acetophenone . Halogenated acetophenones are valuable building blocks in organic synthesis and medicinal chemistry.

Synthesis of Thiophene Derivatives

1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone can potentially be used in the synthesis of thiophene derivatives . Thiophene derivatives have a wide variety of applications, including in agrochemical and pharmaceutical fields .

Synthesis of Functionalized Derivatives

The presence of a bromo functionality at position 4 makes this compound a useful handle for halogen exchange or coupling chemistry . This allows for the synthesis of a wide range of functionalized derivatives, which can be used in various applications, from materials science to pharmaceuticals .

Mécanisme D'action

Target of Action

The primary targets of 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone are currently unknown . This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s known that the compound contains a bromine and a chlorine atom, which could potentially interact with biological targets through halogen bonding or other types of interactions .

Propriétés

IUPAC Name |

1-(4-bromo-5-chloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBKDWADCNMPSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2469551.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2469555.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2469556.png)

![[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2469561.png)

![1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2469566.png)

![N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2469570.png)